2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Overview
Description
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a useful research compound. Its molecular formula is C11H15BrClNO2 and its molecular weight is 308.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.99747 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been known to targetInhA, the enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis . This protein plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall.
Mode of Action
Based on the structure and the presence of a benzylic position, it can be inferred that it may undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the formation of a resonance-stabilized carbocation at the benzylic position .
Biochemical Pathways
Given its potential interaction with inha, it may impact thefatty acid synthesis pathway in Mycobacterium tuberculosis . This could lead to the inhibition of mycolic acid production, disrupting the formation of the bacterial cell wall.
Result of Action
If it does inhibit inha as suggested, it could lead to thedisruption of mycolic acid production , potentially leading to the death of Mycobacterium tuberculosis cells.
Action Environment
It’s worth noting that the reactions at the benzylic position can be influenced by factors such astemperature, pH, and the presence of other reactive species .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2;/h3,5-6,13-14H,1,4,7H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHSIQGNZFFSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Br)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240578-15-7 | |
Record name | Phenol, 2-bromo-6-methoxy-4-[(2-propen-1-ylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240578-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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